2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde
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Overview
Description
2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde is a complex organic compound known for its unique structure and diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps that include the bromination, triazinylation, and subsequent methoxylation of benzaldehyde derivatives. These reactions are carried out under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In an industrial context, the synthesis might be scaled up using optimized reaction parameters to maximize yield and efficiency. This often involves using specific catalysts and solvents that facilitate the reactions under large-scale production conditions.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Major Products: The primary products from these reactions depend on the reaction conditions but may include various derivatives that maintain the core benzaldehyde structure.
Scientific Research Applications
This compound has significant applications in multiple scientific disciplines:
Chemistry: It is used in organic synthesis for creating more complex molecules and for studying reaction mechanisms.
Biology: Researchers use it as a tool for probing biological pathways and understanding enzyme interactions.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It finds use in the development of specialized polymers and materials with unique properties.
Mechanism of Action
The exact mechanism of action for this compound in biological systems involves its interaction with specific molecular targets. It can form covalent bonds with proteins, altering their function and triggering a cascade of biochemical events. The triazine moiety, in particular, is known to interact with nucleophilic sites within enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde stands out due to its unique triazine substitution, which imparts distinct chemical properties and reactivity. Similar compounds might include:
2-Bromo-4-{[4-(dimethylamino)-6-(methyl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde
2-Chloro-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde
These analogs differ in their halogen substitutions, which can significantly impact their reactivity and applications.
Conclusion
This compound is a compound of considerable interest due to its complex structure and broad applicability
Properties
IUPAC Name |
2-bromo-4-[[4-(dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]oxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3/c1-9(2)14-18-15(21(3)4)20-16(19-14)24-13-7-11(17)10(8-22)6-12(13)23-5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACIOXFKVMALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)OC2=C(C=C(C(=C2)Br)C=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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